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Compound of Interest

Compound Name: Kspwfttl

Cat. No.: B12408968 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the octapeptide KSPWFTTL, a

critical component of the murine leukemia virus (MLV) envelope protein. We will delve into its

core functions, the experimental methodologies used to elucidate its role, and its significance in

the context of immunology and potential therapeutic applications.

Executive Summary
The peptide KSPWFTTL is an immunodominant, H-2Kb-restricted cytotoxic T-lymphocyte

(CTL) epitope derived from the p15E transmembrane (TM) subunit of the murine leukemia virus

envelope (Env) protein. Its primary and most well-characterized role is in the host's immune

surveillance of MLV-infected cells. By being presented on the surface of infected cells by MHC

class I molecules, KSPWFTTL serves as a critical target for recognition and subsequent

elimination by virus-specific CTLs. This function has significant implications for understanding

retroviral pathogenesis and for the development of novel immunotherapies and vaccines

against retroviral infections and associated cancers.

The p15E Transmembrane Protein: The Origin of
KSPWFTTL
The KSPWFTTL peptide is an integral part of the p15E protein, the transmembrane component

of the MLV Env glycoprotein complex. The Env protein is essential for viral entry into host cells
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and is a major target for the host immune response. The p15E protein itself is a multifunctional

domain containing several key regions:

Fusion Peptide: Located at the N-terminus, this hydrophobic region is crucial for the fusion of

the viral and cellular membranes, a critical step in viral entry.

Immunosuppressive Domain (ISD): This conserved region is known to dampen the host's

immune response, potentially aiding the virus in evading immune clearance.

Transmembrane Domain: This region anchors the Env protein complex in the viral or

infected cell membrane.

Cytoplasmic Tail: The intracellular portion of p15E is involved in viral assembly and

maturation. A key feature of the cytoplasmic tail is the R peptide, a 16-amino acid sequence

that is cleaved by the viral protease during virion maturation. This cleavage is essential for

activating the fusogenic potential of the Env protein.

The KSPWFTTL epitope is located within the ectodomain of the p15E protein. Current

sequence analysis of various MLV strains, including the AKR623 isolate where KSPWFTTL
was first identified at residues 604-611, indicates that this peptide does not lie within the N-

terminal fusion peptide or the well-characterized immunosuppressive domain. Its location

suggests that its primary role is indeed related to immune recognition rather than direct

involvement in the mechanics of membrane fusion or immunosuppression.

Quantitative Data on KSPWFTTL Function
The biological activity of the KSPWFTTL peptide has been quantified in various immunological

assays. The following table summarizes key quantitative data from published studies.
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Parameter Value
Experimental
Context

Reference

Half-maximal lysis by

CTLs
10 to 100 pg/ml

Sensitization of target

cells (SC.Kb) for lysis

by anti-AKR/Gross

MuLV cytotoxic T

lymphocytes.

[1]

MHC-I Binding Affinity

(Predicted)
10.48 nM

Predicted binding

affinity of the

KSPWFTTL peptide to

the H-2Kb MHC class

I molecule.

Experimental Protocols
The characterization of the KSPWFTTL peptide has relied on a set of core immunological and

virological techniques. Detailed methodologies for key experiments are provided below.

Peptide Synthesis and Purification
Synthetic peptides are essential for a wide range of immunological assays, including CTL

stimulation and MHC binding assays.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin) pre-loaded with

the C-terminal amino acid (Leucine in the case of KSPWFTTL).

Deprotection: Remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-

terminus of the resin-bound amino acid using a solution of 20% piperidine in

dimethylformamide (DMF).

Amino Acid Coupling: Activate the next Fmoc-protected amino acid in the sequence using a

coupling reagent (e.g., HBTU/HOBt) and add it to the resin to form a peptide bond.
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Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove

excess reagents and byproducts.

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino

acid in the KSPWFTTL sequence (Threonine, Threonine, Phenylalanine, Tryptophan,

Serine, Proline, Lysine).

Cleavage and Deprotection: Once the full peptide is synthesized, cleave it from the resin and

remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid,

triisopropylsilane, and water).

Purification: Purify the crude peptide using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Verification: Confirm the identity and purity of the synthesized KSPWFTTL peptide by mass

spectrometry and analytical RP-HPLC.

Cytotoxic T-Lymphocyte (CTL) Assay
The chromium release assay is a classic method to measure the ability of CTLs to kill target

cells presenting a specific epitope.

Protocol: 51Cr Release Assay

Target Cell Preparation: Culture a suitable target cell line that expresses the H-2Kb MHC

class I molecule (e.g., SC.Kb cells).

Peptide Pulsing: Incubate the target cells with varying concentrations of the synthetic

KSPWFTTL peptide to allow for binding to the MHC-I molecules on the cell surface.

Radiolabeling: Label the peptide-pulsed target cells with 51Cr (sodium chromate).

Effector Cell Preparation: Isolate spleen cells from mice immunized with MLV or an MLV-

associated tumor. Co-culture these spleen cells with irradiated, virus-expressing tumor cells

to generate effector CTLs specific for viral antigens, including KSPWFTTL.

Co-culture: Mix the 51Cr-labeled target cells with the effector CTLs at various effector-to-

target (E:T) ratios in a 96-well plate.
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Incubation: Incubate the plate for 4-6 hours at 37°C to allow for CTL-mediated killing.

Harvesting and Measurement: Centrifuge the plate and collect the supernatant. Measure the

amount of 51Cr released into the supernatant using a gamma counter.

Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: %

Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release -

Spontaneous Release)] x 100

Experimental Release:51Cr released in the presence of CTLs.

Spontaneous Release:51Cr released from target cells in the absence of CTLs.

Maximum Release:51Cr released from target cells lysed with a detergent.

Visualizing the Role of KSPWFTTL
Diagrams illustrating key processes related to KSPWFTTL provide a clearer understanding of

its biological context.
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Start: Isolate MLV Strain (e.g., AKR623)

Sequence Viral Genome

Identify Open Reading Frames (ORFs)

Translate p15E Protein Sequence

Predict Potential H-2Kb Binding Peptides
(e.g., using algorithms)

Synthesize Candidate Peptides

Perform Cytotoxic T-Lymphocyte (CTL) Assays

Identify Immunodominant Epitope (KSPWFTTL)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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